2,7-Dichloroquinoline-3-carbonitrile

Antioxidant Free Radical Scavenging Oxidative Stress

Researchers targeting Gram-positive and select Gram-negative pathogens face scaffold redundancy in hit-to-lead campaigns. 2,7-Dichloroquinoline-3-carbonitrile (CAS 158583-91-6) addresses this gap with quantifiable, differentiated bioactivity. • In vitro antibacterial efficacy against S. aureus and P. aeruginosa (inhibition zone 11.00 ± 0.03 mm vs. amoxicillin 18 ± 0.00 mm), superior to carboxamide and ethoxy analogs. • DPPH radical scavenging IC50 = 2.17 µg/mL, exceeding ascorbic acid potency, supporting dual-action therapeutic candidate development. • ProTox-II de-risked: predicted inactive for hepatotoxicity, immunotoxicity, mutagenicity, and cytotoxicity; zero-violation Lipinski profile. • 3-CN synthetic handle enables hydrolysis, reduction, or cycloaddition; benchmarked at 64% synthesis yield from 3-carbaldehyde precursor. Supplied at ≥97% purity with reliable batch-to-batch consistency for focused library synthesis and scale-up planning.

Molecular Formula C10H4Cl2N2
Molecular Weight 223.05 g/mol
CAS No. 158583-91-6
Cat. No. B119050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dichloroquinoline-3-carbonitrile
CAS158583-91-6
Molecular FormulaC10H4Cl2N2
Molecular Weight223.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=NC(=C(C=C21)C#N)Cl)Cl
InChIInChI=1S/C10H4Cl2N2/c11-8-2-1-6-3-7(5-13)10(12)14-9(6)4-8/h1-4H
InChIKeyOMAGPCPEZKPTDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dichloroquinoline-3-carbonitrile: Antimicrobial & Antioxidant Scaffold


2,7-Dichloroquinoline-3-carbonitrile is a chloroquinoline-3-carbonitrile derivative featuring a quinoline core substituted with chlorine atoms at the 2- and 7-positions and a cyano group at the 3-position . This specific substitution pattern places it within a class of heterocyclic compounds that serve as versatile building blocks and direct bioactives, investigated for antibacterial and radical scavenging applications [1].

Antimicrobial screening Scaffold for Gram-positive and P. aeruginosa screening studies
Radical scavenging probe Supports DPPH assay context for antioxidant research
Synthetic handle Cyano group enables derivatization; synthesis from 3-carbaldehyde reported

2,7-Dichloroquinoline-3-carbonitrile: Non-Interchangeability


Although 2,7-Dichloroquinoline-3-carbonitrile is synthesized as part of a series of 7-chloroquinoline derivatives, substituting it with its closest analogs (e.g., carboxamide, methoxy, or monochloro variants) introduces functional group variations that profoundly alter the molecule's electronic properties, bioactivity profile, and physicochemical properties. Direct experimental evidence demonstrates that these seemingly minor structural modifications lead to divergent antibacterial efficacy and radical scavenging potency [1]. Consequently, procurement decisions cannot rely on generic 'quinoline' or 'chloroquinoline' classifications; the specific 2,7-dichloro-3-carbonitrile substitution pattern uniquely dictates its performance in vitro and in silico [1].

Analog-dependent bioactivity
Carboxamide or methoxy analogs may shift antibacterial and radical scavenging profiles; reported assay-response differences.
Substitution pattern impacts SAR
Monochloro (2-Cl) variant alters synthetic efficiency and may yield divergent SAR interpretation; direct substitution not advised.
Class-level classification insufficient
Generic 'chloroquinoline' designation does not guarantee interchangeable bioactivity; specific 2,7-dichloro-3-carbonitrile pattern required.

2,7-Dichloroquinoline-3-carbonitrile: Quantitative Evidence


DPPH Radical Scavenging Activity

2,7-Dichloroquinoline-3-carbonitrile (Compound 5) demonstrated DPPH radical scavenging activity superior to the standard antioxidant control, ascorbic acid [1]. Within the same synthesized series, its activity was intermediate relative to its closest analog, 2,7-dichloroquinoline-3-carboxamide (Compound 6), but both outperformed the standard [1].

DPPH Radical Scavenging
Direct comparison
IC50 2.17 µg/mL
Ascorbic Acid 1.1× higher activity (2.41 µg/mL)
Carboxamide analog 7-fold lower IC50 (0.31 µg/mL)
Supports radical scavenging screening context; intermediate rank in series
DPPH assay; higher activity than ascorbic acid control
Antioxidant Free Radical Scavenging Oxidative Stress

Synthetic Yield vs. Monochloro Analog

The synthesis of 2,7-Dichloroquinoline-3-carbonitrile via treatment of the corresponding 3-carbaldehyde with sodium azide in phosphorus oxychloride proceeds with a reported isolated yield of 64% [1]. Under analogous reaction conditions, the synthesis of its monochloro counterpart, 2-chloroquinoline-3-carbonitrile (Compound 12), from its respective carbaldehyde precursor, achieved a significantly higher yield of 89% [1].

Synthetic Yield
Cross-study comparable
64% yield
2-Chloro analog 89% yield (25 pp higher)
7-Cl substitution may reduce synthetic efficiency
NaN3/POCl3 conditions; yield impacts scale-up planning
Synthetic Methodology Heterocyclic Chemistry Process Chemistry

Lipinski's Rule of Five Compliance

In silico ADME predictions using SwissADME indicate that 2,7-Dichloroquinoline-3-carbonitrile satisfies Lipinski's Rule of Five with zero violations, suggesting favorable oral bioavailability potential [1]. This property is shared by the other 7-chloroquinoline derivatives (compounds 6-8 and 12) evaluated in the same study, indicating that this specific substitution pattern maintains drug-like physicochemical space [1].

Lipinski Compliance
Class-level / In silico
0 violations
Supports drug-likeness context for hit-to-lead
SwissADME prediction; shared across analog series
ADME Drug-likeness Medicinal Chemistry

In Silico Toxicity Profiling

Computational toxicity predictions using ProTox-II indicate that 2,7-Dichloroquinoline-3-carbonitrile is predicted to be inactive for hepatotoxicity, immunotoxicity, mutagenicity, and cytotoxicity [1]. This favorable in silico safety profile was uniformly observed across all synthesized 7-chloroquinoline derivatives in the series [1].

In Silico Toxicity
Class-level / In silico
Predicted Inactive
Hepatotoxicity, immunotoxicity, mutagenicity, cytotoxicity
Predicted low toxicity flags at scaffold level
ProTox-II prediction; uniform series profile
Toxicology Drug Safety Computational Chemistry

2,7-Dichloroquinoline-3-carbonitrile: Application Scenarios


Gram-Positive Antibacterial Scaffold

Based on its demonstrated in vitro antibacterial activity against S. aureus and P. aeruginosa (inhibition zone of 11.00 ± 0.03 mm relative to amoxicillin 18 ± 0.00 mm), 2,7-Dichloroquinoline-3-carbonitrile is an evidence-supported starting point for synthesizing focused libraries targeting Gram-positive and select Gram-negative pathogens [1]. Its activity is quantifiably differentiated from its carboxamide and ethoxy analogs, making it the preferred scaffold when targeting S. aureus and P. aeruginosa specifically rather than E. coli [1].

Dual Antioxidant-Antibacterial Lead

The combination of DPPH radical scavenging activity (IC50 = 2.17 µg/mL) and antibacterial efficacy supports the use of 2,7-Dichloroquinoline-3-carbonitrile in programs seeking to develop dual-action therapeutic candidates. Its antioxidant potency exceeds that of ascorbic acid, providing a quantitative justification for its selection over non-active quinoline building blocks [1].

Cyano Group Functionalization

The 3-carbonitrile group serves as a well-precedented synthetic handle for further derivatization (e.g., hydrolysis to carboxamide, reduction to aminomethyl, or cycloaddition to tetrazole). The experimental synthesis (64% yield from the 3-carbaldehyde precursor) provides a reliable benchmark for planning downstream functionalization and scale-up [1]. Its zero-violation Lipinski profile ensures that resultant derivatives will likely remain within favorable drug-like chemical space [1].

In Silico Safety-Validated Hit

Given the ProTox-II predictions of inactivity for hepatotoxicity, immunotoxicity, mutagenicity, and cytotoxicity, 2,7-Dichloroquinoline-3-carbonitrile represents a computationally de-risked entry point for hit-to-lead campaigns. This contrasts with structurally similar chloroquinolines that may carry predicted toxicity alerts, enabling chemists to prioritize this specific analog for synthesis and follow-up biological testing [1].

Application
Selection Property
Validation Focus
Gram-positive antibacterial screening
S. aureus / P. aeruginosa activity profile
Inhibition zone assay context
Dual-action radical scavenging research
DPPH radical scavenging activity context
Antioxidant–antibacterial endpoint review
Cyano group derivatization studies
Synthetic handle (carbonitrile)
Downstream functionalization and scale-up review
In silico safety-profiled hit selection
Predicted toxicity inactivity profile
Computational toxicity endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,7-Dichloroquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.